5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride
Description
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride is a substituted imidazole derivative characterized by a cyclopentyl group at the 1-position and a chloromethyl group at the 5-position of the imidazole ring. The compound’s reactivity is influenced by the electron-withdrawing chloromethyl group and the steric bulk of the cyclopentyl substituent, which may modulate its applications in medicinal chemistry or as a synthetic intermediate .
Properties
Molecular Formula |
C9H14Cl2N2 |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
5-(chloromethyl)-1-cyclopentylimidazole;hydrochloride |
InChI |
InChI=1S/C9H13ClN2.ClH/c10-5-9-6-11-7-12(9)8-3-1-2-4-8;/h6-8H,1-5H2;1H |
InChI Key |
GNVKNAFHWUDSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC=C2CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
The most widely reported method involves reacting 1-cyclopentyl-1H-imidazole-5-methanol with thionyl chloride (SOCl₂) in dichloroethane or DMF. For example, heating 1-cyclopentylimidazole-5-methanol (4.0 g, 35.7 mmol) with SOCl₂ (4.00 mL, 53.8 mmol) in dichloroethane at 20°C for 18 hours yields the hydrochloride salt in 98% purity. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine, forming the chloromethyl moiety.
Key Conditions
Alternative Chlorinating Agents
While thionyl chloride is predominant, chloromethyl methyl ether (MOMCl) has been used in dichloromethane under reflux. This method achieves moderate yields (~54%) but requires stringent moisture control.
Alkylation Strategies for Cyclopentyl Group Introduction
Cyclopentyl Halide Alkylation
A two-step process involves:
- Imidazole Ring Formation: Synthesizing 1H-imidazole-5-methanol via condensation of cyclopentylamine with glyoxal and formaldehyde.
- Alkylation: Reacting the intermediate with cyclopentyl bromide or iodide in DMF using K₂CO₃ as a base. For instance, 1H-imidazole-5-methanol (0.07 mol) treated with cyclopentyl bromide (0.14 mol) in DMF at 100°C for 18 hours yields the cyclopentyl-substituted precursor.
Optimization Challenges
- Side Reactions: Over-alkylation at the imidazole N-3 position.
- Mitigation: Use of bulky bases (e.g., NaHCO₃) to favor N-1 selectivity.
Multi-Step Synthesis from Cyclopentylamine
Cross-Coupling Approaches
A patent (CN103221391A) describes a scalable route starting with cyclopentylamine and 2-(trifluoromethyl)benzene derivatives. Key steps include:
- Buchwald–Hartwig Amination: Coupling cyclopentylamine with 2-bromo-5-(chloromethyl)imidazole using Pd(PPh₃)₄.
- Hydrochloride Salt Formation: Treating the free base with HCl gas in ethanol.
Reaction Conditions
Comparative Analysis of Synthetic Methods
Critical Factors Influencing Yield and Purity
Solvent Selection
Temperature Control
Catalytic Systems
- Palladium Catalysts: Critical for cross-coupling methods but require rigorous palladium removal to meet pharmaceutical standards.
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride involves several chemical reactions that yield derivatives with varying biological activities. The imidazole ring is a common structural motif in many bioactive compounds, providing a framework for modifications that enhance pharmacological properties.
Table 1: Common Synthetic Routes
| Method | Description |
|---|---|
| Refluxing with Chloromethyl Reagents | Involves the reaction of cyclopentyl imidazole with chloromethyl reagents under reflux conditions to introduce the chloromethyl group. |
| Nucleophilic Substitution | Utilizes nucleophiles to replace halogen atoms in imidazole derivatives, enhancing reactivity and biological activity. |
| Cyclization Reactions | Employs cyclization strategies to form the imidazole ring, crucial for the compound's biological properties. |
Biological Activities
Research has demonstrated that 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have evaluated the antimicrobial efficacy of imidazole derivatives against various pathogens. For instance, derivatives of imidazole have shown significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Efficacy
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole | 21 (E. coli), 25 (S. aureus) |
| Streptomycin (Control) | 28 (E. coli), 31 (S. aureus) |
Anti-inflammatory Properties
Imidazole derivatives have been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Therapeutic Potential
The therapeutic applications of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride extend into several areas:
Cancer Treatment
Research indicates that imidazole-containing compounds can act as inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth. The modulation of signaling pathways such as PI3K/Akt and MAPK has been observed with certain derivatives.
Cardiovascular Applications
Some studies suggest that imidazole derivatives possess antihypertensive properties, making them candidates for treating hypertension through vasorelaxation mechanisms.
Table 3: Antihypertensive Activity
| Compound | EC50 (μM) | E max (%) |
|---|---|---|
| Imidazole Derivative A | 210.33 ± 11.3 | 75.14 ± 33.5 |
| Reference Drug | 4.67 ± 0.83 | 93.22 ± 5.23 |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:
- A study published in Bioorganic & Medicinal Chemistry reported on the synthesis of novel imidazole derivatives showing promising results against multidrug-resistant strains of bacteria .
- Another research article demonstrated the potential of these compounds in modulating immune responses in autoimmune diseases, indicating their role as immunosuppressants .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The imidazole ring can interact with metal ions and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key differences between 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride and related compounds:
Key Comparisons
Substituent Effects on Reactivity and Stability
- Cyclopentyl vs. This could influence binding affinity in biological targets or solubility in organic solvents.
- Chloromethyl vs. Aminomethyl (): The chloromethyl group (–CH₂Cl) is a reactive site for nucleophilic substitution, whereas the aminomethyl (–CH₂NH₂) in the cyclopropyl analog enables conjugation or salt formation, broadening its utility in drug design.
- Nitro and Methoxy Groups () : The nitro group in enhances electrophilicity, favoring reactions like reduction or aromatic substitution. In contrast, the methoxy group in improves solubility in polar solvents due to its electron-donating nature.
Physical Properties
- Melting points vary significantly with substituents: Aromatic-rich analogs (e.g., ) exhibit higher melting points (~126–128°C) due to crystal packing efficiency, while aliphatic substituents (e.g., cyclopentyl) may lower melting points, though data gaps exist for the target compound.
Biological Activity
5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride is primarily attributed to its imidazole ring, which can interact with various biological targets, including enzymes and receptors. The chloromethyl group may form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of their activity. This interaction can inhibit or alter the function of these proteins, contributing to the compound's pharmacological effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of imidazole derivatives. The presence of both chloromethyl and cyclopentyl groups in 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride enhances its reactivity compared to other imidazole analogs. For instance, similar compounds with varying substituents have shown different levels of biological activity, highlighting the importance of specific molecular configurations .
| Compound | Substituents | Biological Activity |
|---|---|---|
| 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole | Chloromethyl, Cyclopentyl | Potential enzyme inhibition |
| 1-[4-(chloromethyl)phenyl]-1H-imidazole | Chloromethyl, Phenyl | Moderate antibacterial activity |
| 1-[4-(bromomethyl)-3-methylphenyl]-1H-imidazole | Bromomethyl, Methyl | Lower activity compared to chlorinated analogs |
Antimicrobial Activity
Preliminary studies have indicated that imidazole derivatives exhibit antimicrobial properties. For example, compounds structurally related to 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups in the structure has been shown to enhance antibacterial activity .
Antitumor Activity
Recent research has explored the antitumor potential of imidazole derivatives. In vitro studies demonstrated that certain imidazole compounds could significantly reduce the viability of cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). The efficacy was dose-dependent, and compounds were administered at concentrations ranging from 10 μM to 20 mg/kg in xenograft models .
Case Studies
Case Study 1: Antitumor Effects
In a study assessing the antitumor effects of imidazole derivatives, 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride was tested alongside other compounds. The results indicated a significant reduction in tumor growth in animal models when treated with this compound at specified concentrations. The study highlighted its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various imidazole derivatives against resistant bacterial strains. The study found that 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride exhibited promising antibacterial activity, particularly against MRSA strains, suggesting its potential utility in treating infections caused by resistant bacteria .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride while minimizing byproducts?
- Methodological Answer :
- Reagent Selection : Use nucleophilic substitution catalysts (e.g., sodium borohydride) to enhance chloromethyl group reactivity .
- Temperature Control : Maintain reaction temperatures between 0–4°C to suppress side reactions, as demonstrated in analogous imidazole syntheses .
- pH Monitoring : Adjust pH to 6–7 during cyclopentyl group introduction to stabilize intermediates .
- Byproduct Analysis : Employ HPLC with UV detection (λ = 254 nm) to track impurities; optimize column conditions using C18 reverse-phase chromatography .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride?
- Methodological Answer :
- NMR : Use -NMR (400 MHz, DO) to confirm cyclopentyl proton environments (δ 1.5–2.1 ppm) and imidazole ring protons (δ 7.2–7.8 ppm) .
- FT-IR : Identify C-Cl stretching vibrations at 680–720 cm and N-H stretches at 3200–3400 cm .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z ≈ 231.1 for [M+H]) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 4 weeks; analyze via TLC every 7 days to detect decomposition .
- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in samples stored under nitrogen vs. ambient air .
Advanced Research Questions
Q. What computational approaches can predict the reactivity of 5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states using Gaussian 16 at the B3LYP/6-31G(d) level to predict activation energies for SN2 pathways .
- Solvent Effects : Simulate solvation in DMSO or THF using COSMO-RS to assess solvent polarity impacts on reaction rates .
- Experimental Validation : Compare computational predictions with kinetic data from stopped-flow UV-Vis spectroscopy .
Q. How does the steric environment of the cyclopentyl group influence the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to imidazole-gated ion channels (e.g., GABA receptors); compare with 1-methylcyclopentyl analogs .
- SAR Studies : Synthesize derivatives with bulkier substituents (e.g., cyclohexyl) and assay antimicrobial activity via microbroth dilution (MIC values) .
Q. What strategies resolve contradictions in reported reaction conditions for synthesizing imidazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compile literature data (e.g., yields, temps) into a reaction database; apply multivariate regression to identify outlier conditions .
- In Situ Monitoring : Use ReactIR to track intermediate formation in disputed protocols (e.g., conflicting pH or catalyst claims) .
Q. How can cross-coupling reactions be integrated into functionalizing the imidazole core?
- Methodological Answer :
- Buchwald-Hartwig Amination : Optimize Pd(OAc)/XPhos catalyst systems (1 mol%) in toluene at 110°C to introduce aryl amines at the 4-position .
- Suzuki-Miyaura Coupling : Screen boronic acids (e.g., phenyl, pyridyl) with PdCl(dppf) (2 mol%) in DMF/HO (3:1) at 80°C .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
